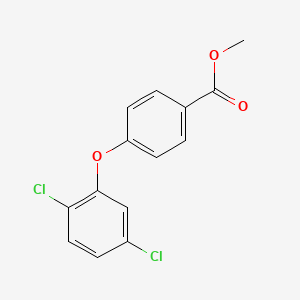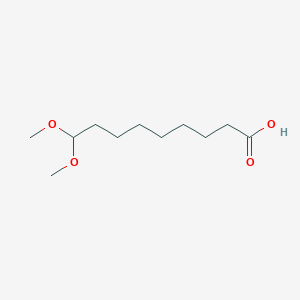
2,4-dichloronaphthalen-1-yl N,N-diphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorine atoms on the naphthalene ring and a diphenylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloronaphthalen-1-yl N,N-diphenylcarbamate typically involves the reaction of 2,4-dichloronaphthalene with N,N-diphenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones under specific conditions.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation: Naphthoquinones and related derivatives.
Reduction: Amines and related compounds.
Aplicaciones Científicas De Investigación
2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-dichloronaphthalen-1-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloronaphthalene: Shares the naphthalene core with chlorine substituents but lacks the diphenylcarbamate group.
N,N-Diphenylcarbamate: Contains the carbamate group but without the naphthalene ring.
2,4-Dichloro-1-naphthol: Similar naphthalene structure with hydroxyl and chlorine substituents.
Uniqueness
2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate is unique due to the combination of the naphthalene ring with chlorine substituents and the diphenylcarbamate group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C23H15Cl2NO2 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
(2,4-dichloronaphthalen-1-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C23H15Cl2NO2/c24-20-15-21(25)22(19-14-8-7-13-18(19)20)28-23(27)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |
Clave InChI |
XCBLNMGSTCJLIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C4=CC=CC=C43)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B12124172.png)
![3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12124177.png)
![2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B12124183.png)

![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)

![1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B12124201.png)
![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12124208.png)



